

Introduction: Understanding 1-Bromo-2-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Bromo-2-chloro-4-fluorobenzene*

Cat. No.: *B027530*

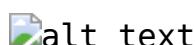
[Get Quote](#)

1-Bromo-2-chloro-4-fluorobenzene (CAS No. 110407-59-5) is a polyhalogenated benzene derivative that serves as a critical building block in advanced chemical synthesis.^[1] Its unique substitution pattern makes it a valuable intermediate for creating complex molecules, particularly in the fields of medicinal chemistry and drug discovery.^[1] For instance, it is a key precursor in the synthesis of Brilanestrant, a selective estrogen receptor degrader investigated for breast cancer treatment, and is also utilized in the preparation of specialized biphenyl catalysts for peptide synthesis.^[1]

Given its utility and reactivity, a comprehensive understanding of its chemical properties and associated hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses required when working with this compound, grounded in authoritative safety data.

Section 1: Hazard Identification and Core Chemical Properties

A foundational risk assessment begins with a clear identification of the substance's intrinsic hazards and physical properties. **1-Bromo-2-chloro-4-fluorobenzene** is classified as a combustible liquid that can cause significant irritation upon contact or inhalation.^{[2][3]}


Globally Harmonized System (GHS) Classification

The compound is categorized under the GHS with the following hazard statements, which dictate the necessary precautionary measures.

GHS Classification	Hazard Code	Description	Source(s)
Combustible Liquid	H227	A liquid with a flash point between 60°C and 93°C.	[2] [4]
Skin Corrosion/Irritation	H315	Causes skin irritation upon direct contact.	[2] [3]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation.	[2] [3]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation if inhaled.	[2] [3]
Acute Toxicity (Oral)	H302	Harmful if swallowed.	[5]

Signal Word: Warning [\[2\]](#)[\[5\]](#)

Hazard Pictogram:

Physical and Chemical Properties

Understanding the physical characteristics of a substance is crucial for its proper handling and storage.

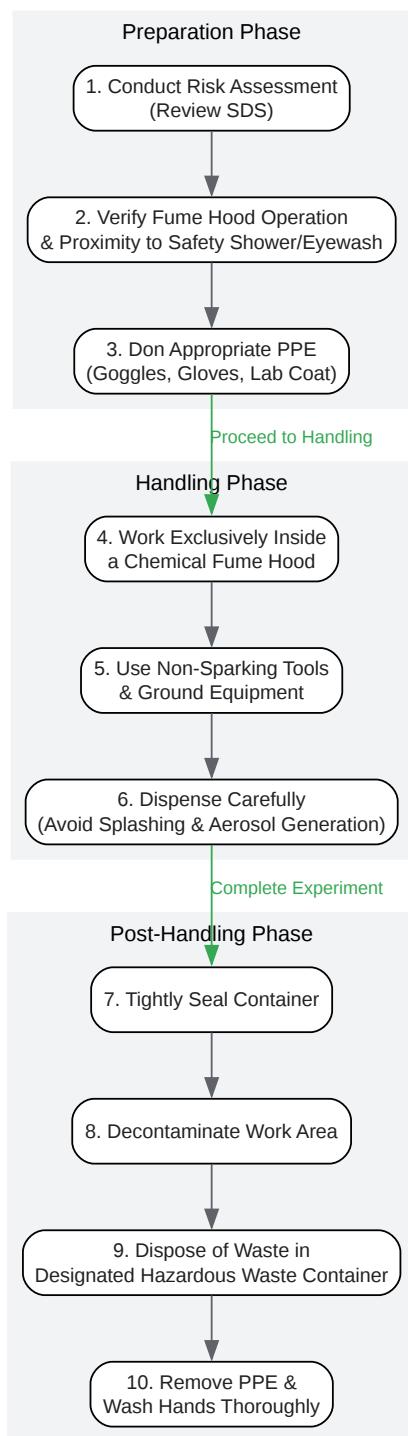
Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ BrClF	[2] [5]
Molecular Weight	209.44 g/mol	[2] [5]
Appearance	Clear, colorless to pale yellow liquid	[6]
Boiling Point	91-92 °C @ 20 mmHg	
Density	1.678 g/mL @ 25 °C	
Flash Point	92.2 °C (198.0 °F) - closed cup	
Solubility	Insoluble in water	[6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure (inhalation, dermal, ocular).

- Engineering Controls: The primary line of defense is to handle **1-Bromo-2-chloro-4-fluorobenzene** within a certified chemical fume hood.[\[7\]](#) This ensures that vapors and aerosols are effectively contained and exhausted, preventing respiratory exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[\[8\]](#)
- Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[\[6\]](#)[\[9\]](#) A face shield should be used in addition to goggles when there is a significant risk of splashing.
- Skin Protection:
 - Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before each use.[\[9\]](#)[\[10\]](#) Use proper glove removal technique to avoid contaminating bare hands.[\[10\]](#)

- Protective Clothing: A flame-retardant lab coat or impervious clothing is required to protect against skin contact.[6][9] All contaminated clothing must be removed immediately and washed before reuse.[8][11][12]
- Respiratory Protection: Under normal conditions within a functional fume hood, respiratory protection is not required.[11] However, in cases of inadequate ventilation, spill cleanup, or other emergencies, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][13]


Section 3: Standard Operating Procedure for Safe Handling and Storage

A self-validating protocol ensures that safety checks are integrated at every stage of the workflow.

Safe Handling Workflow

This diagram outlines the critical steps for safely handling **1-Bromo-2-chloro-4-fluorobenzene** in a laboratory setting.

Safe Handling Workflow for 1-Bromo-2-chloro-4-fluorobenzene

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for safe handling.

Conditions for Safe Storage

Proper storage is essential to maintain chemical stability and prevent hazardous reactions.

- Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3][6][11]
- Container: Keep the container tightly closed to prevent the release of vapors.[3][6][11]
- Security: The storage area should be locked to restrict access to authorized personnel only. [2][3]
- Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.[6][8]

Section 4: Reactivity, Stability, and Incompatibilities

- Reactivity: This compound is generally unreactive under normal conditions.[13]
- Chemical Stability: The substance is stable under recommended storage conditions.[8]
- Incompatible Materials: The primary incompatibility is with strong oxidizing agents.[8] Contact with these can lead to vigorous or explosive reactions. Similar halogenated aromatic compounds may also be incompatible with strong reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[13]
- Hazardous Decomposition Products: When involved in a fire, thermal decomposition can produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HCl), and gaseous hydrogen fluoride (HF).[8][11]

This diagram illustrates the key chemical incompatibilities to avoid.

Caption: Key materials incompatible with the substance.

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

Exposure Route	Procedure	Source(s)
Inhalation	<p>1. Immediately move the victim to fresh air. 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention.</p>	[2][8][11]
Skin Contact	<p>1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. Seek medical attention if skin irritation occurs or persists.</p>	[2][8][11]
Eye Contact	<p>1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Seek immediate medical attention.</p>	[2][8][11]
Ingestion	<p>1. Rinse mouth thoroughly with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Call a doctor or Poison Control Center immediately.</p>	[2]

Spill and Leak Response

- Evacuate: Immediately evacuate personnel from the spill area and move upwind.[6][9]
- Control Ignition Sources: Remove all sources of heat, sparks, and open flames.[6][9]

- Ventilate: Ensure the area is well-ventilated.
- Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[\[8\]](#) Do not let the chemical enter drains or waterways.[\[6\]](#)
- Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[\[6\]](#)[\[10\]](#)
- Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Firefighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[\[2\]](#)[\[6\]](#) A water spray can be used to cool containers exposed to fire but may be ineffective at extinguishing the fire itself.[\[14\]](#)
- Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.[\[6\]](#)[\[11\]](#)

Section 6: Waste Disposal

Disposal of **1-Bromo-2-chloro-4-fluorobenzene** and any contaminated materials must be handled as hazardous waste.

- Procedure: All waste must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[\[6\]](#)[\[10\]](#) Do not dispose of the material by pouring it down the drain or into the environment.[\[6\]](#)
- Containers: Contaminated containers should be treated as unused product and disposed of accordingly.[\[10\]](#)
- Regulations: Disposal practices must be in full compliance with all federal, state, and local environmental regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. 1-Bromo-2-chloro-4-fluorobenzene - Safety Data Sheet [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 1-Bromo-2-chloro-4-fluorobenzene | 110407-59-5 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 5. 1-Bromo-2-chloro-4-fluorobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. capotchem.cn [capotchem.cn]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [Introduction: Understanding 1-Bromo-2-chloro-4-fluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027530#1-bromo-2-chloro-4-fluorobenzene-safety-and-handling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com